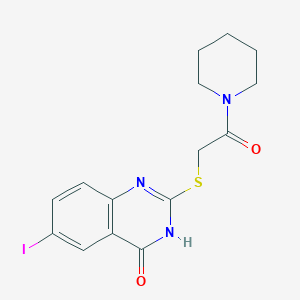![molecular formula C26H30N4O2 B6042777 N-[2-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide](/img/structure/B6042777.png)
N-[2-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide is a complex organic compound that features a pyrazole ring, an isoquinoline moiety, and an oxolane carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide typically involves multi-step organic reactions. One common approach is the alkylation of pyrazoles with bromomethyl compounds using potassium tert-butoxide in tetrahydrofuran (THF) as a solvent . The reaction conditions often require refluxing the mixture for several hours followed by cooling to room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-[2-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide can undergo various chemical reactions including:
Oxidation: The pyrazole ring can be oxidized to form corresponding quinones.
Reduction: The isoquinoline moiety can be reduced to tetrahydroisoquinoline derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring may yield quinones, while reduction of the isoquinoline moiety can produce tetrahydroisoquinoline derivatives.
科学研究应用
N-[2-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its complex structure.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic molecules.
作用机制
The mechanism of action of N-[2-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can coordinate with metal ions, influencing catalytic activity. The isoquinoline moiety may interact with biological receptors, modulating their activity. The oxolane carboxamide group can form hydrogen bonds, stabilizing the compound’s interactions with its targets.
相似化合物的比较
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar chemical properties.
Isoquinoline: A core structure present in many biologically active compounds.
Oxolane Carboxamides: A class of compounds with diverse applications in medicinal chemistry.
Uniqueness
N-[2-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide is unique due to its combination of a pyrazole ring, isoquinoline moiety, and oxolane carboxamide group. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse chemical reactivity, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
N-[2-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c1-18-13-19(2)30(28-18)24-6-3-5-20(14-24)16-29-11-10-21-8-9-23(15-22(21)17-29)27-26(31)25-7-4-12-32-25/h3,5-6,8-9,13-15,25H,4,7,10-12,16-17H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZZGVSIBCMJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)CN3CCC4=C(C3)C=C(C=C4)NC(=O)C5CCCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-benzyl-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B6042724.png)
![N-(5-isoquinolinylmethyl)-N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6042737.png)
![N-(2-fluorophenyl)-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B6042738.png)
![8-chloro-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B6042749.png)
![Oxolan-2-ylmethyl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene-12-carboxylate](/img/structure/B6042752.png)
![2-(1-(4-ethoxybenzyl)-4-{[5-(methoxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6042756.png)
![4-[(3,5-dimethoxyanilino)methyl]-2-iodo-6-methoxyphenol](/img/structure/B6042760.png)
![(E)-2-cyano-3-[2,5-dimethyl-1-(4-propan-2-ylphenyl)pyrrol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B6042768.png)
![1-(4-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B6042793.png)

![2-[1-cyclohexyl-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol](/img/structure/B6042806.png)

